(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one
Description
The compound “(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one” features a unique structural framework combining a pyrrolidine ring fused with a 1,2,4-oxadiazole heterocycle and a (Z)-configured enone system linked to a 3-methoxyphenyl group. The 1,2,4-oxadiazole moiety is a bioisostere known to enhance metabolic stability and binding affinity in medicinal chemistry, while the 3-methoxyphenyl group contributes to electronic and steric properties that influence molecular interactions . The Z-configuration of the enone system is critical for maintaining planar geometry, which may optimize π-π stacking or hydrogen-bonding interactions in biological targets. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL, ensuring precise stereochemical assignments .
Properties
IUPAC Name |
(Z)-3-(3-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-4-2-3-12(9-14)5-6-15(20)19-8-7-13(10-19)16-17-11-22-18-16/h2-6,9,11,13H,7-8,10H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZRYFDPHPVZPL-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCC(C2)C3=NOC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\C(=O)N2CCC(C2)C3=NOC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution reactions.
Formation of the enone structure: This could be accomplished through aldol condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the enone structure, converting it to a saturated ketone.
Substitution: The oxadiazole and pyrrolidine rings may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce a saturated ketone.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The oxadiazole and pyrrolidine rings could play crucial roles in these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights:
However, triazole-containing compounds may exhibit stronger hydrogen-bonding interactions with targets like kinases or receptors . The diazenyl group in 3FP introduces conformational flexibility and redox sensitivity, which could be advantageous in prodrug designs.
In contrast, 4-methoxyphenyl (3FP) may reduce steric clashes in bulkier binding sites .
Stereochemistry: The Z-configuration in the target and triazole analogs ensures a planar enone system, critical for maintaining conjugation and electronic delocalization. E-isomers (e.g., ) disrupt planarity, likely diminishing binding efficacy.
Halogen Effects :
- Bromine in Compound 6 increases molecular weight and may facilitate halogen bonding, whereas fluorine in enhances lipophilicity and metabolic stability.
Biological Activity
(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one is a complex organic compound that features multiple heterocyclic moieties, including a pyrrolidine ring and an oxadiazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : CHNO
- Key Functional Groups :
- Oxadiazole ring
- Pyrrolidine ring
- Methoxyphenyl group
This unique combination of functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit antimicrobial properties . Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains. For example, compounds similar to this compound have demonstrated effectiveness against both gram-positive and gram-negative bacteria .
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a derivative with similar structural features was found to exhibit cytotoxicity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Similar Oxadiazole Derivative | HT-29 | 15.0 |
| Similar Oxadiazole Derivative | MCF7 | 10.0 |
Anti-inflammatory Activity
Compounds with an oxadiazole structure have also been reported to possess anti-inflammatory properties . They may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Interaction with key enzymes such as COX or HDAC.
- Receptor Binding : Potential binding to specific receptors that modulate cellular signaling pathways.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of cell cycle progression.
Case Studies
A notable study involved synthesizing various derivatives of oxadiazole and evaluating their biological activities. One derivative displayed significant cytotoxicity against a panel of cancer cell lines with an IC50 value lower than standard anticancer drugs like doxorubicin .
Another study focused on the antimicrobial effects of related compounds against resistant bacterial strains, demonstrating that modifications in the chemical structure could enhance potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
